(3-(Butylthio)phenyl)methanol CAS number and chemical properties
(3-(Butylthio)phenyl)methanol CAS number and chemical properties
An In-depth Technical Guide to (3-(Butylthio)phenyl)methanol: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups serve as versatile scaffolds for the construction of complex chemical entities. (3-(Butylthio)phenyl)methanol is one such compound, incorporating a nucleophilic thioether and a primary benzylic alcohol. These features make it a valuable intermediate for introducing lipophilic side chains and providing a handle for further functionalization in medicinal chemistry and materials science.
While a dedicated CAS number for (3-(Butylthio)phenyl)methanol is not prominently listed in major chemical databases, its synthesis is readily achievable from commercially available precursors. This guide provides a comprehensive overview of its chemical properties, a robust and detailed protocol for its synthesis, a thorough analysis of its potential hazards based on analogous structures, and a discussion of its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
(3-(Butylthio)phenyl)methanol is an aromatic alcohol containing a butyl thioether substituent at the meta position. Its structure combines the chemical reactivity of a primary alcohol with the characteristics of an aryl sulfide.
Caption: Chemical structure of (3-(Butylthio)phenyl)methanol.
| Property | Value | Source |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₁₆OS | Calculated |
| Molecular Weight | 196.31 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from analogs[1] |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and acetone; insoluble in water. | Inferred from analogs[2] |
Proposed Synthesis Methodology
The most direct and efficient synthesis of (3-(Butylthio)phenyl)methanol involves the S-alkylation of (3-mercaptophenyl)methanol with a suitable butyl halide. This approach is based on the well-established Williamson ether synthesis, adapted for thioether formation.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution (SN2) reaction where the thiolate anion, generated in situ from the deprotonation of the thiol by a base, attacks the primary carbon of the butyl halide.
Caption: Synthetic scheme for (3-(Butylthio)phenyl)methanol.
Detailed Experimental Protocol
Materials:
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(3-Mercaptophenyl)methanol (1.0 eq)[3]
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1-Bromobutane (1.1 eq)
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Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-mercaptophenyl)methanol.
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Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add anhydrous potassium carbonate to the solution. The use of a relatively non-nucleophilic base like K₂CO₃ is crucial to prevent side reactions with the butyl halide.
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Alkylation: Add 1-bromobutane dropwise to the stirring suspension at room temperature. The reaction is typically exothermic and should be monitored.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
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Work-up:
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Quench the reaction by slowly adding deionized water.
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Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
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Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure (3-(Butylthio)phenyl)methanol.
Hazard Analysis and Safe Handling
As no specific safety data sheet (SDS) is available for (3-(Butylthio)phenyl)methanol, a hazard assessment must be conducted based on its functional groups: a thioether and a primary benzylic alcohol. Data from analogous compounds, such as 2-(Ethylthio)ethanol, are used to infer potential risks.
| Hazard Class | Potential Effect | Precautionary Measures |
| Eye Irritation | May cause serious eye irritation or damage.[4] | Wear safety glasses with side shields or chemical goggles (P280).[5] |
| Skin Irritation | May cause skin irritation upon prolonged contact.[5] | Wear nitrile or other suitable chemical-resistant gloves (P280).[5] |
| Inhalation | Vapors may be harmful if inhaled, potentially causing respiratory irritation. | Use only in a well-ventilated area or in a chemical fume hood (P271).[5] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product (P270).[5] |
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
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In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[4]
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[4]
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]
Handling and Storage:
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Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Keep away from heat and sources of ignition.[4]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
Applications in Research and Drug Development
(3-(Butylthio)phenyl)methanol is a versatile intermediate with significant potential in drug discovery and organic synthesis.
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Pharmaceutical Scaffolding: The butylthio group can increase the lipophilicity of a molecule, which can be crucial for modulating pharmacokinetic properties such as cell membrane permeability and metabolic stability. The alcohol moiety provides a reactive site for further elaboration.
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Linker Chemistry: The primary alcohol can be readily converted into other functional groups such as an aldehyde, carboxylic acid, ether, or ester. This allows it to be used as a linker to connect different molecular fragments.
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Thioether Chemistry: The sulfur atom of the thioether can be oxidized to a sulfoxide or a sulfone, which are common functional groups in various pharmaceuticals. This provides an additional avenue for structural diversification and modulation of electronic and steric properties.
Characterization and Quality Control
To confirm the identity and purity of synthesized (3-(Butylthio)phenyl)methanol, a combination of standard analytical techniques should be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, benzylic, and butyl protons and carbons.
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Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will show the presence of key functional groups, such as the broad O-H stretch of the alcohol group (around 3300 cm⁻¹) and C-S stretching vibrations.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.
Conclusion
(3-(Butylthio)phenyl)methanol represents a valuable, yet under-documented, chemical building block. Its dual functionality makes it an attractive intermediate for creating diverse molecular architectures, particularly in the field of medicinal chemistry. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, safe handling, and characterization based on established chemical principles and data from closely related structures. By following the detailed protocols and safety guidelines presented herein, researchers can confidently synthesize and utilize this versatile compound in their discovery and development programs.
References
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